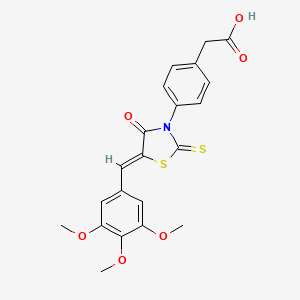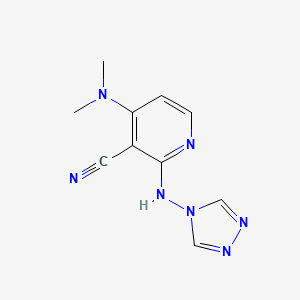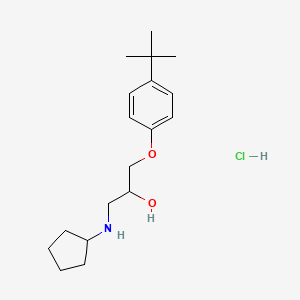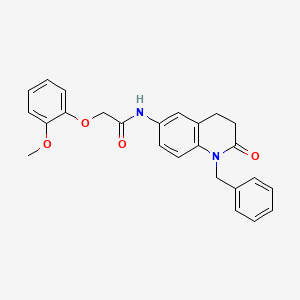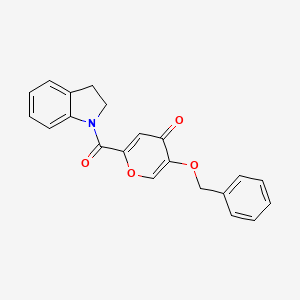
5-(benzyloxy)-2-(indoline-1-carbonyl)-4H-pyran-4-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(benzyloxy)-2-(indoline-1-carbonyl)-4H-pyran-4-one, also known as BIP, is a heterocyclic compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic properties. BIP is a pyranone derivative that has been shown to exhibit various biological activities, including anticancer, anti-inflammatory, and antiviral properties.
Mecanismo De Acción
The exact mechanism of action of 5-(benzyloxy)-2-(indoline-1-carbonyl)-4H-pyran-4-one is not fully understood, but studies have shown that it induces apoptosis in cancer cells by activating the mitochondrial pathway. 5-(benzyloxy)-2-(indoline-1-carbonyl)-4H-pyran-4-one has also been shown to inhibit the NF-κB pathway, which is involved in the production of pro-inflammatory cytokines. Furthermore, 5-(benzyloxy)-2-(indoline-1-carbonyl)-4H-pyran-4-one has been shown to inhibit viral replication by targeting the viral DNA polymerase.
Biochemical and Physiological Effects:
5-(benzyloxy)-2-(indoline-1-carbonyl)-4H-pyran-4-one has been shown to exhibit various biochemical and physiological effects. Studies have shown that 5-(benzyloxy)-2-(indoline-1-carbonyl)-4H-pyran-4-one inhibits cell proliferation, induces apoptosis, and inhibits angiogenesis in cancer cells. 5-(benzyloxy)-2-(indoline-1-carbonyl)-4H-pyran-4-one has also been shown to reduce inflammation by inhibiting the production of pro-inflammatory cytokines. Additionally, 5-(benzyloxy)-2-(indoline-1-carbonyl)-4H-pyran-4-one has been shown to inhibit viral replication by targeting the viral DNA polymerase.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of 5-(benzyloxy)-2-(indoline-1-carbonyl)-4H-pyran-4-one is that it exhibits potent anticancer, anti-inflammatory, and antiviral properties. 5-(benzyloxy)-2-(indoline-1-carbonyl)-4H-pyran-4-one is also relatively easy to synthesize, making it readily available for research purposes. However, one of the limitations of 5-(benzyloxy)-2-(indoline-1-carbonyl)-4H-pyran-4-one is that its mechanism of action is not fully understood, which makes it difficult to optimize its therapeutic potential. Additionally, 5-(benzyloxy)-2-(indoline-1-carbonyl)-4H-pyran-4-one has not been extensively studied in vivo, which limits its potential for clinical applications.
Direcciones Futuras
There are several future directions for the research on 5-(benzyloxy)-2-(indoline-1-carbonyl)-4H-pyran-4-one. One area of research could focus on optimizing the synthesis method to improve the yield and purity of the final product. Another area of research could focus on elucidating the exact mechanism of action of 5-(benzyloxy)-2-(indoline-1-carbonyl)-4H-pyran-4-one, which could lead to the development of more potent derivatives. Additionally, future research could focus on studying the in vivo efficacy and toxicity of 5-(benzyloxy)-2-(indoline-1-carbonyl)-4H-pyran-4-one to determine its potential for clinical applications.
Métodos De Síntesis
The synthesis of 5-(benzyloxy)-2-(indoline-1-carbonyl)-4H-pyran-4-one involves the reaction of indoline-1-carboxylic acid with benzyl bromide in the presence of a base, followed by the cyclization of the resulting intermediate with 2-hydroxy-1,4-naphthoquinone. The final product is obtained after purification through column chromatography.
Aplicaciones Científicas De Investigación
5-(benzyloxy)-2-(indoline-1-carbonyl)-4H-pyran-4-one has been extensively studied for its potential therapeutic properties. Numerous studies have shown that 5-(benzyloxy)-2-(indoline-1-carbonyl)-4H-pyran-4-one exhibits anticancer activity against various types of cancer cells, including breast, lung, prostate, and colon cancer cells. 5-(benzyloxy)-2-(indoline-1-carbonyl)-4H-pyran-4-one has also been shown to have anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines. Additionally, 5-(benzyloxy)-2-(indoline-1-carbonyl)-4H-pyran-4-one has antiviral activity against herpes simplex virus type 1 and 2.
Propiedades
IUPAC Name |
2-(2,3-dihydroindole-1-carbonyl)-5-phenylmethoxypyran-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17NO4/c23-18-12-19(21(24)22-11-10-16-8-4-5-9-17(16)22)26-14-20(18)25-13-15-6-2-1-3-7-15/h1-9,12,14H,10-11,13H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KAXXQZXMMKNDOW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C2=CC=CC=C21)C(=O)C3=CC(=O)C(=CO3)OCC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(benzyloxy)-2-(indoline-1-carbonyl)-4H-pyran-4-one | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-{3-[4-(2,5-dimethylphenyl)piperazin-1-yl]-3-oxopropyl}-8-methyl-3,5-dihydro-4H-pyrimido[5,4-b]indol-4-one](/img/structure/B2421791.png)
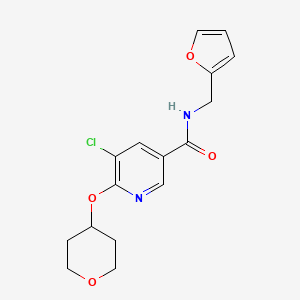
![8-cyclopentyl-3-[(2-fluorophenyl)methyl]-1,6,7-trimethyl-1H,2H,3H,4H,8H-imidazo[1,2-g]purine-2,4-dione](/img/structure/B2421793.png)
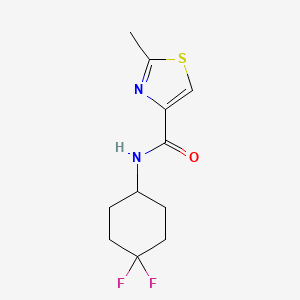

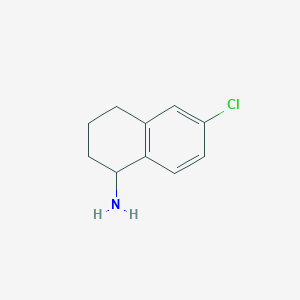
![[N'-[(4-chlorophenyl)methylidene]-4,5-bis(hydroxymethyl)-4,5-dihydro-3-isoxazole carbohydrazide][1-(4-nitrophenyl)piperid-4-one]acetal](/img/structure/B2421797.png)
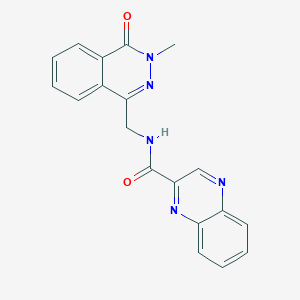
![2-(4-(N,N-diisobutylsulfamoyl)benzamido)-6-methyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride](/img/structure/B2421800.png)
